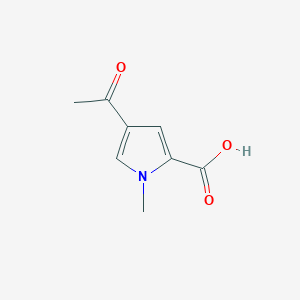
4-Acetyl-1-methyl-1H-pyrrol-2-carbonsäure
Übersicht
Beschreibung
4-Acetyl-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrole family. Pyrrole derivatives are known for their presence in various natural products and have been studied for their biological activities. The compound of interest, although not directly mentioned in the provided papers, is structurally related to the compounds discussed in the research, which focus on the synthesis and properties of pyrrole derivatives and their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. One approach involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure, as reported in the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives . Another method includes a three-component reaction leading to the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, which can further react with aliphatic amines to yield pyrrolidine-2,3-dione derivatives . These methods highlight the versatility of synthetic approaches to pyrrole derivatives, which could be adapted for the synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered ring containing nitrogen. The structure of 3,4-diphenylpyrrole-2,5-dicarboxylic acid, for example, exhibits extensive hydrogen bonding involving the carboxylic acid functional groups and the amine group . The phenyl rings in this compound are found to lie at an angle of nearly 50° with respect to the planar pyrrole ring, indicating the potential for diverse molecular conformations in substituted pyrroles .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including substitution reactions that modify their properties and potential biological activities. For instance, 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid esters and derivatives were prepared and evaluated for cytotoxicity, demonstrating the ability to modify pyrrole derivatives for specific biological targets . Additionally, the synthesis of 4-amino-3-acetyl-6-methyl-2-pyrones involved the reaction of the methyl ether of dehydracetic acid with ammonia and primary amines, showcasing the reactivity of the pyrrole ring towards nucleophilic addition .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure and substituents. For example, the biosynthetic mechanism of 2-acetyl-1-pyrroline, a flavor compound in aromatic rice, involves the formation of Delta1-pyrroline-5-carboxylic acid and methylglyoxal, indicating the importance of the acetyl group in the flavor profile of these compounds . Furthermore, the synthesis of (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives revealed that electron-withdrawing groups at the C-4 and C-5 positions enhance the affinity for the glycine-binding site of the NMDA receptor complex, suggesting that the electronic properties of substituents can significantly affect biological activity .
Wissenschaftliche Forschungsanwendungen
Synthese von N-Heterocyclen
Die Pyrrolsynthese ist ein zentrales Forschungsgebiet in der organischen Chemie . Das Molekül „4-Acetyl-1-methyl-1H-pyrrol-2-carbonsäure“ könnte potenziell bei der Synthese von N-substituierten Pyrrolen verwendet werden, die in verschiedenen chemischen Reaktionen eine wichtige Rolle spielen .
Medizinische Anwendungen
Pyrrol ist ein biologisch aktives Grundgerüst, das vielfältige Aktivitäten besitzt . Pyrrol-haltige Analoga, wie z. B. „this compound“, könnten potenziell bei der Entwicklung verschiedener medizinischer Verbindungen eingesetzt werden .
Antipsychotika
Pyrrol und seine Derivate sind in vielen Antipsychotika enthalten . “this compound“ könnte potenziell bei der Entwicklung neuer Antipsychotika eingesetzt werden .
Antibakterielle und Antimykotische Mittel
Pyrrol-haltige Verbindungen sind bekannt für ihre antibakteriellen und antimykotischen Eigenschaften . “this compound“ könnte potenziell bei der Entwicklung neuer antibakterieller und antimykotischer Mittel eingesetzt werden .
Antikrebsmittel
Pyrrol-haltige Verbindungen sind auch bekannt für ihre Antikrebseigenschaften . “this compound“ könnte potenziell bei der Entwicklung neuer Antikrebsmittel eingesetzt werden .
Synthese von Cholecystokinin-Antagonisten
„this compound“ könnte potenziell bei der Synthese von Cholecystokinin-Antagonisten eingesetzt werden . Dies sind Medikamente, die die Wirkung von Cholecystokinin blockieren, einem Hormon, das die Freisetzung von Pankreasenzymen und die Kontraktion der Gallenblase stimuliert .
Synthese von Benzopyran-Antihypertensiva
„this compound“ könnte potenziell bei der Synthese von Benzopyran-Antihypertensiva eingesetzt werden . Dies sind Medikamente, die zur Behandlung von Bluthochdruck eingesetzt werden .
Synthese von Azepinedionen
„this compound“ könnte potenziell bei der Synthese von Azepinedionen eingesetzt werden . Dies sind Verbindungen, die potenzielle therapeutische Anwendungen haben .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-acetyl-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5(10)6-3-7(8(11)12)9(2)4-6/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBYELBMWQLEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377371 | |
| Record name | 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339011-93-7 | |
| Record name | 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



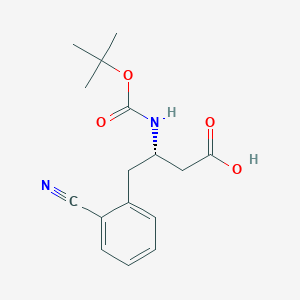
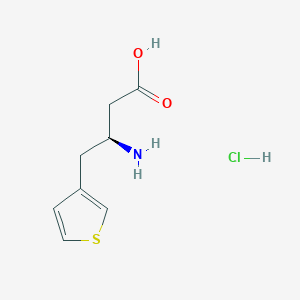
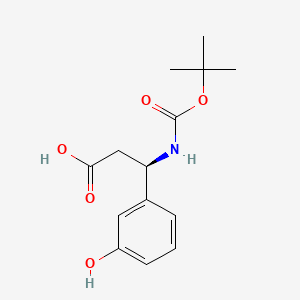
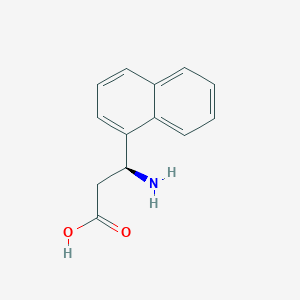
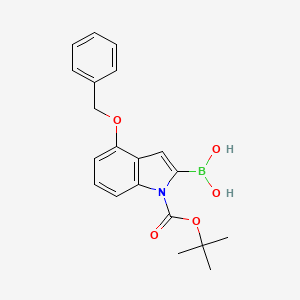
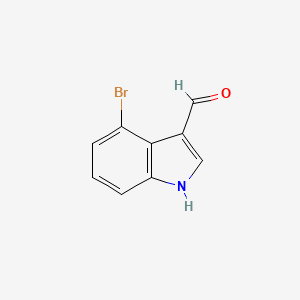

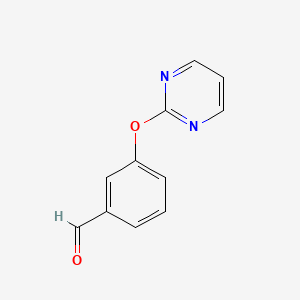
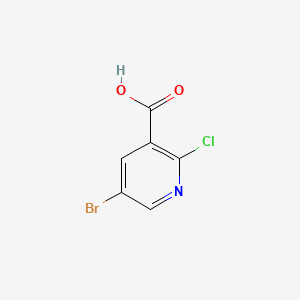
![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)
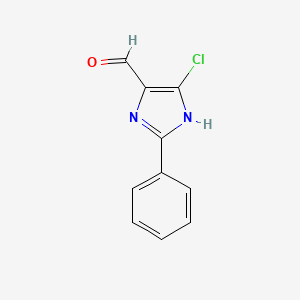

![1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1272402.png)
